molecular formula C12H11ClN2 B058712 (5-(4-Chlorophenyl)pyridin-3-yl)methanamine CAS No. 1260180-20-8

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine

Cat. No.: B058712
CAS No.: 1260180-20-8
M. Wt: 218.68 g/mol
InChI Key: KHKZPUDQLZYPFB-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C({12})H({11})ClN(_{2}) It consists of a pyridine ring substituted with a chlorophenyl group at the 5-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be further reduced to modify the pyridine ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or nitriles, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Chlorophenyl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for the development of new probes or inhibitors for biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives might exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5-(4-Chlorophenyl)pyridin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(pyridin-3-yl)methanone: This compound has a similar structure but with a ketone group instead of an amine.

    (5-(4-Bromophenyl)pyridin-3-yl)methanamine: Similar structure with a bromine atom instead of chlorine.

    (5-(4-Methylphenyl)pyridin-3-yl)methanamine: Similar structure with a methyl group instead of chlorine.

Uniqueness

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine is unique due to the presence of both a chlorophenyl group and a methanamine group, which confer specific chemical properties and reactivity

Properties

IUPAC Name

[5-(4-chlorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKZPUDQLZYPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622290
Record name 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260180-20-8
Record name 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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